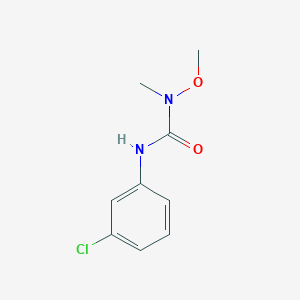
1,3-Dimethylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylazulene is a derivative of azulene, an aromatic hydrocarbon known for its distinctive blue color and non-alternating 10π electron system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethylazulene can be synthesized through several methods. One common approach involves the electrophilic substitution reaction of azulene. For instance, the Vilsmeier formylation of this compound yields 2-formylazulene . Another method includes the reduction of 2-amino-1,3-diethoxycarbonylazulene using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al®) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert functional groups to simpler forms.
Substitution: Electrophilic substitution reactions are common, especially at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents like OsO4 (osmium tetroxide) can be used for oxidation reactions.
Reduction: Sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al®) is effective for reducing ester groups to methyl groups.
Substitution: Vilsmeier reagent (DMF and POCl3) is commonly used for formylation reactions.
Major Products:
Oxidation: 2-formylazulene and other oxidized derivatives.
Reduction: Methyl-substituted azulenes.
Substitution: Various substituted azulenes depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Dimethylazulene has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other azulene derivatives and functionalized compounds.
Medicine: Azulene derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties
Industry: The compound’s unique electronic properties make it useful in optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylazulene and its derivatives involves interactions with biological pathways. For instance, azulene demonstrates anti-inflammatory effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
1,4-Dimethylazulene: Another dimethyl-substituted azulene with similar chemical properties.
2-Isocyano-1,3-dimethylazulene: A derivative with unique electronic properties used in coordination chemistry.
Guaiazulene: A naturally occurring azulene derivative with notable biological activities.
Uniqueness: 1,3-Dimethylazulene stands out due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest .
Propriétés
Numéro CAS |
771-31-3 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1,3-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-8-10(2)12-7-5-3-4-6-11(9)12/h3-8H,1-2H3 |
Clé InChI |
PLBSJUFRXQHZSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C1=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


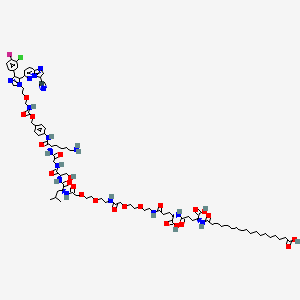
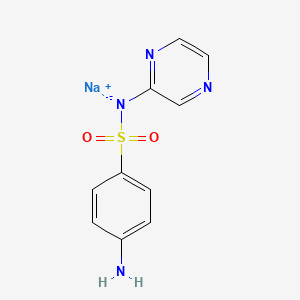
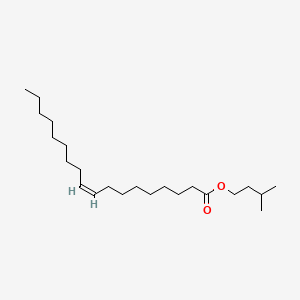

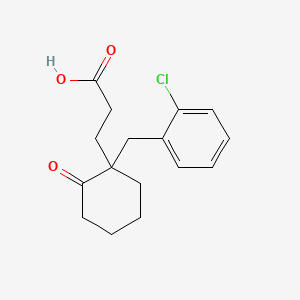
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
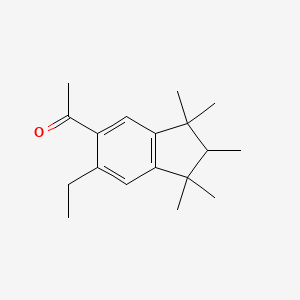
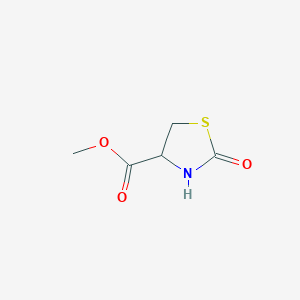
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
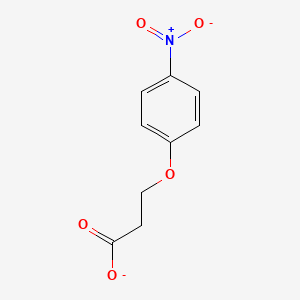
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
